molecular formula C22H30N6OS B1682743 Teneligliptin CAS No. 760937-92-6

Teneligliptin

Cat. No. B1682743
M. Wt: 426.6 g/mol
InChI Key: WGRQANOPCQRCME-PMACEKPBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Teneligliptin is a pharmaceutical drug used for the treatment of type 2 diabetes mellitus . It belongs to the class of anti-diabetic drugs known as dipeptidyl peptidase-4 inhibitors or "gliptins" . It was created by Mitsubishi Tanabe Pharma and launched in September 2012 .


Molecular Structure Analysis

Teneligliptin has a unique structure characterized by five consecutive rings . This structure is often referred to as a ‘J-shaped’ or ‘anchor-locked’ domain structure . It is a potent, selective, and long-lasting DPP-4 inhibitor .


Chemical Reactions Analysis

Teneligliptin is metabolized by cytochrome P450 (CYP) 3A4 and flavin-containing monooxygenase 3 (FMO3), or excreted from the kidney in an unchanged form . The stress degradation studies of Teneligliptin under different stress conditions provide an insight into degradation pathways .


Physical And Chemical Properties Analysis

Teneligliptin has a molecular weight of 426.58 g/mol and is soluble in DMSO, Methanol, and Water . It is a potent, selective, and long-lasting DPP-4 inhibitor with a half-life of approximately 24 hours .

Scientific Research Applications

Pharmacological and Pharmacokinetic Profile

Teneligliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, exhibits a potent and long-lasting inhibition of DPP-4, with a half-life of approximately 24 hours. Its unique pharmacokinetic properties, including metabolism by cytochrome P450 3A4 and flavin-containing monooxygenase 3 or renal excretion, make it suitable for patients with hepatic or renal impairment. Its clinical effectiveness in type 2 diabetes mellitus (T2DM) patients, including the elderly and those with renal impairment, is well-established. Additionally, teneligliptin demonstrates antioxidative properties and endothelial protective effects in non-clinical and clinical studies (Ceriello et al., 2019).

Glycemic Control and Hormone Responses

Teneligliptin significantly lowers postprandial and fasting glucose levels in T2DM patients by elevating active incretin levels, enhancing early-phase insulin secretion, and reducing glucagon secretion. It improves 24-hour blood glucose levels without causing hypoglycemia (Tsuchimochi et al., 2015).

Antioxidant and Endothelial Protective Action

In human endothelial cells exposed to high glucose, teneligliptin enhances the antioxidant response, reduces oxidative stress, and improves cell proliferation and survival. It also ameliorates high glucose-induced endoplasmic reticulum stress, suggesting a protective action against chronic hyperglycemia and metabolic high-glucose memory (Pujadas et al., 2016).

Efficacy in Management of Type 2 Diabetes

Systematic evaluations of teneligliptin in T2DM as monotherapy or in combination with other antidiabetic agents have shown significant improvements in glycemic control. It is well tolerated in patients with varying degrees of renal impairment and mild-to-moderate hepatic impairment (Sharma et al., 2016).

Cardiovascular Protection

Teneligliptin has shown vascular protective capacities in preclinical studies and in patients with diabetes. It attenuates hypoxia/reoxygenation-induced endothelial cell injury, suggesting potential therapeutic use in vascular complications associated with diabetes (Zhang et al., 2019).

Pharmacogenetics

The pharmacokinetics of teneligliptin can be influenced by FMO3 and CYP3A4 polymorphisms, which affect its metabolism and, consequently, its efficacy and safety profile (Park et al., 2021).

properties

IUPAC Name

[(2S,4S)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N6OS/c1-17-13-21(28(24-17)18-5-3-2-4-6-18)26-9-7-25(8-10-26)19-14-20(23-15-19)22(29)27-11-12-30-16-27/h2-6,13,19-20,23H,7-12,14-16H2,1H3/t19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGRQANOPCQRCME-PMACEKPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N2CCN(CC2)C3CC(NC3)C(=O)N4CCSC4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C(=C1)N2CCN(CC2)[C@H]3C[C@H](NC3)C(=O)N4CCSC4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30997419
Record name {4-[4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl]pyrrolidin-2-yl}(1,3-thiazolidin-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30997419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Teneligliptin

CAS RN

760937-92-6
Record name Teneligliptin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=760937-92-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Teneligliptin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0760937926
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Teneligliptin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11950
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name {4-[4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl]pyrrolidin-2-yl}(1,3-thiazolidin-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30997419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TENELIGLIPTIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28ZHI4CF9C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Teneligliptin
Reactant of Route 2
Reactant of Route 2
Teneligliptin
Reactant of Route 3
Reactant of Route 3
Teneligliptin
Reactant of Route 4
Teneligliptin
Reactant of Route 5
Teneligliptin
Reactant of Route 6
Reactant of Route 6
Teneligliptin

Citations

For This Compound
3,400
Citations
SK Sharma, A Panneerselvam, KP Singh… - … syndrome and obesity …, 2016 - Taylor & Francis
… and safety of teneligliptin in the management of T2DM. Teneligliptin has been systematically … Two 52-week studies reported sustained improvement in glycemic control with teneligliptin. …
Number of citations: 83 www.tandfonline.com
LJ Scott - Clinical drug investigation, 2015 - Springer
… of teneligliptin in the treatment of adults with T2DM. In 12- or 16-week, placebo-controlled phase 2 and 3 trials, oral teneligliptin … , the position of teneligliptin relative to other antidiabetic …
Number of citations: 39 link.springer.com
M Kishimoto - Diabetes, metabolic syndrome and obesity: targets …, 2013 - Taylor & Francis
… of teneligliptin is similar to those of other available DPP-4 inhibitors. However, caution needs to be exercised when administering teneligliptin … effects of teneligliptin administered prior to …
Number of citations: 139 www.tandfonline.com
AK Singh - Indian journal of endocrinology and metabolism, 2017 - ncbi.nlm.nih.gov
… in the teneligliptin plus SU (10.1%) and teneligliptin plus glinide (5.0%) groups than in the teneligliptin monotherapy (2.5%), teneligliptin plus biguanide (1.1%), or teneligliptin plus α-…
Number of citations: 29 www.ncbi.nlm.nih.gov
A Ceriello, V De Nigris, H Iijima, T Matsui, M Gouda - Drugs, 2019 - Springer
Teneligliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor that was approved for the treatment of type 2 diabetes mellitus (T2DM) in Japan and Korea and is being researched in several …
Number of citations: 26 link.springer.com
R Morishita, H Nakagami - Expert Opinion on Pharmacotherapy, 2015 - Taylor & Francis
… therapy received 20 mg teneligliptin or placebo in a 12-… teneligliptin. Again, significant improvements in HbA 1c , FPG, and 2-h postprandial glucose were observed with teneligliptin, an …
Number of citations: 48 www.tandfonline.com
H Otsuki, T Kosaka, K Nakamura, F Shimomura… - … urology and nephrology, 2014 - Springer
… to assess the utility of teneligliptin for diabetic patients … teneligliptin is potent or innocuous in dialysis patients with diabetes. Here, we report the effectiveness and safety of teneligliptin for …
Number of citations: 62 link.springer.com
M Goda, T Kadowaki - Drugs of Today (Barcelona, Spain: 1998), 2013 - europepmc.org
… The therapeutic efficacy of teneligliptin over 52 weeks was confirmed not only as … receiving teneligliptin or placebo, and no serious hypoglycemia was observed. Thus, teneligliptin is a …
Number of citations: 68 europepmc.org
T Kadowaki, K Kondo - Diabetes, Obesity and Metabolism, 2013 - Wiley Online Library
… All teneligliptin‐treated groups showed significantly greater … The differences between the teneligliptin 10, 20 or 40 mg … among the three doses of teneligliptin. The incidence of adverse …
Number of citations: 89 dom-pubs.onlinelibrary.wiley.com
E Kutoh, M Hirate, Y Ikeno - Journal of clinical medicine research, 2014 - ncbi.nlm.nih.gov
… glycemic efficacies of teneligliptin as an initial therapy. … Teneligliptin might be effectively and safely used as an initial therapy for newly diagnosed T2DM. Glycemic efficacy of teneligliptin …
Number of citations: 47 www.ncbi.nlm.nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.